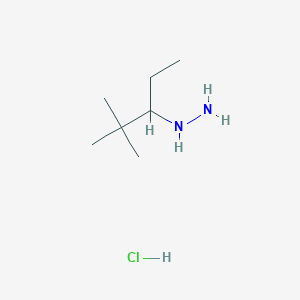

(2,2-Dimethylpentan-3-YL)hydrazine hydrochloride

Description

Contextualizing Hydrazine (B178648) Derivatives as Fundamental Organic Building Blocks in Synthesis

Hydrazine (N₂H₄) and its organic derivatives are a cornerstone of modern synthetic chemistry, serving as versatile building blocks for a vast array of molecules. researchgate.net With two nucleophilic nitrogen atoms and four replaceable hydrogen atoms, hydrazine's reactivity is rich and multifaceted. researchgate.net These compounds are crucial precursors in the synthesis of numerous heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and dyestuffs. researchgate.netiscientific.org

The utility of hydrazine derivatives extends to their role as powerful reducing agents in organic transformations. researchgate.netorganic-chemistry.org They are also employed in the formation of hydrazones and hydrazides, which are key intermediates in the synthesis of more complex molecular architectures. iscientific.org The N-N bond in hydrazine is unique and provides a foundation for creating various nitrogen-containing scaffolds that are of significant interest in medicinal chemistry. organic-chemistry.org The broad applicability of hydrazine and its derivatives underscores their fundamental importance in the landscape of organic synthesis. researchgate.netiscientific.org

Significance of Sterically Hindered Hydrazine Structures in Contemporary Synthetic Design

The introduction of bulky, sterically hindering groups to a hydrazine molecule, such as the 2,2-dimethylpentan-3-yl group, can profoundly impact its chemical behavior. Steric hindrance can modulate the nucleophilicity of the nitrogen atoms, allowing for greater control over the regioselectivity of reactions. In contemporary synthetic design, this control is highly desirable as it can lead to the selective formation of one product over others, which is a key principle of efficient and green chemistry.

Furthermore, sterically hindered hydrazines can be employed to synthesize molecules with specific three-dimensional arrangements, which is crucial in the design of pharmacologically active compounds and advanced materials. The bulky substituent can also enhance the stability of the hydrazine derivative by protecting the reactive N-N bond from certain chemical attacks. Research into related structures, such as zinc di(O-2,2-dimethylpentan-3-yl dithiocarbonates), highlights the interest in bulky alkyl groups for creating specific coordination environments in metal complexes, which can be precursors to nanomaterials. rsc.orgscispace.com This demonstrates a broader interest in the synthetic utility of sterically demanding moieties.

Overview of Academic Research Trajectories for Substituted Hydrazine Hydrochloride Salts

Substituted hydrazine derivatives are often converted into their hydrochloride salts to improve their handling and utility in research. dtic.mil The formation of a hydrochloride salt can increase the stability of the compound, making it less prone to degradation during storage. Additionally, the salt form often enhances solubility in aqueous and polar organic solvents, which can be advantageous for a variety of chemical reactions.

Academic research into substituted hydrazine hydrochloride salts spans several domains. In medicinal chemistry, these salts are investigated for their potential as active pharmaceutical ingredients, with studies exploring their antibacterial, antifungal, and anticancer activities. chemiis.comskku.edu In materials science, substituted hydrazines and their salts are explored as ligands for metal complexes and as precursors for the synthesis of novel materials with specific electronic or catalytic properties. researchgate.net The ongoing research in this area continues to uncover new applications for this versatile class of compounds, driven by the ability to tune their properties through substitution and salt formation. skku.edu

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpentan-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.ClH/c1-5-6(9-8)7(2,3)4;/h6,9H,5,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEYQTUBPHBPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669983 | |

| Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740799-94-4 | |

| Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Chemical Transformations of 2,2 Dimethylpentan 3 Yl Hydrazine Hydrochloride

Methodologies for the Preparation of (2,2-Dimethylpentan-3-YL)hydrazine and its Hydrochloride Salt

The synthesis of sterically hindered alkyl hydrazines such as (2,2-Dimethylpentan-3-YL)hydrazine requires careful consideration of reaction conditions to overcome the steric hindrance posed by the bulky alkyl group.

Strategies for Asymmetric Synthesis and Chiral Induction of Substituted Hydrazines

The (2,2-Dimethylpentan-3-YL)hydrazine molecule possesses a chiral center at the third carbon of the pentyl chain. The asymmetric synthesis of such chiral hydrazines is of significant interest. One prominent strategy involves the asymmetric hydrogenation of hydrazones. thieme-connect.com This method has been successfully employed for a variety of substituted hydrazones, yielding chiral hydrazines with high enantioselectivity. For a compound like (2,2-Dimethylpentan-3-YL)hydrazine, a potential synthetic route would involve the formation of a hydrazone from 2,2-dimethylpentan-3-one, followed by asymmetric hydrogenation.

Another approach is the use of chiral auxiliaries. acs.org Novel chiral hydrazine (B178648) resins have been developed for the asymmetric solid-phase synthesis of α-branched primary amines, and a similar strategy could be adapted for the synthesis of chiral hydrazines. acs.org This would involve attaching a suitable precursor to a chiral resin, performing the key bond-forming reactions, and then cleaving the target hydrazine from the solid support. acs.org

Enzymatic methods also offer a promising avenue for the synthesis of chiral hydrazines. Imine reductases (IREDs) have been utilized for the reductive amination of carbonyls with hydrazines, a process termed reductive hydrazination. nih.govd-nb.info This biocatalytic approach could potentially be applied to the asymmetric synthesis of (2,2-Dimethylpentan-3-YL)hydrazine.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Hydrazines

| Method | Advantages | Challenges | Potential Applicability |

|---|---|---|---|

| Asymmetric Hydrogenation of Hydrazones | High enantioselectivity, broad substrate scope. thieme-connect.com | Requires specialized catalysts, potential for side reactions. | High, given a suitable hydrazone precursor. |

| Chiral Auxiliaries | Good for solid-phase synthesis, allows for purification at intermediate stages. acs.org | Requires additional steps for attachment and cleavage of the auxiliary. | Moderate, would require development of a specific resin-bound strategy. |

Optimization of Hydrochloride Salt Formation and Purification Procedures

The formation of a hydrochloride salt is a standard procedure for improving the stability and handling of amines and hydrazines. youtube.comspectroscopyonline.com For (2,2-Dimethylpentan-3-YL)hydrazine, this would typically involve treating the free base with hydrochloric acid in a suitable solvent. The choice of solvent is crucial for obtaining a crystalline, easily filterable salt. researchgate.net

The purification of amine hydrochlorides can be challenging due to their solubility characteristics. gla.ac.ukpitt.edu Recrystallization is a common method, and the selection of an appropriate solvent system is critical to remove impurities. researchgate.netgoogle.com For sterically hindered amine salts, a mixture of solvents may be necessary to achieve good separation. researchgate.net In cases where inorganic salts are present as impurities, extraction procedures or specialized chromatographic techniques may be required. echemi.com Another purification strategy involves the vaporization of the amine hydrochloride in the presence of hydrogen chloride gas to prevent decomposition. google.com

Derivatization through Acylation Reactions

Acylation is a fundamental transformation for hydrazines, leading to the formation of stable acylhydrazides which are valuable intermediates in their own right.

Synthesis of N'-Acyl-(2,2-Dimethylpentan-3-yl)hydrazine Compounds

The acylation of (2,2-Dimethylpentan-3-YL)hydrazine can be achieved by reacting it with acylating agents such as acyl chlorides or anhydrides. echemi.com Due to the steric hindrance around the nitrogen atom, forcing conditions or the use of catalysts may be necessary to achieve good yields. jlu.edu.cnresearchgate.net 1-Methylimidazole has been shown to be an effective catalyst for the acylation of sterically hindered alcohols and could potentially be applied to the acylation of hindered hydrazines. jlu.edu.cnresearchgate.net

The reaction of hydrazides with acids like acetic or formic acid can also lead to acylation as a side reaction, particularly in peptide synthesis. nih.gov This highlights the nucleophilic nature of the hydrazine nitrogen. A more direct approach for the synthesis of N'-alkyl benzohydrazides involves a hydrazine insertion route into benzoyl acrylates, which proceeds via an unexpected carbon-carbon bond cleavage. organic-chemistry.org

Exploration of Boron-Containing Diacylhydrazine Derivatives Derived from Related Hydrazines

Boron-containing compounds have unique chemical properties and have found applications in various fields. While there is no specific literature on boron-containing derivatives of (2,2-Dimethylpentan-3-YL)hydrazine, the synthesis of boron chelates from N-acylhydrazones is a known process. organic-chemistry.org These difluoroboryl complexes can act as efficient radical acceptors. organic-chemistry.org

Furthermore, hydrazine boranes and their derivatives are being explored as chemical hydrogen storage materials. mdpi.com The synthesis of diacylhydrazine derivatives containing hydrophobic alkyl chains has also been reported, and these compounds have been investigated as potential chitin (B13524) biosynthesis inhibitors. nih.gov It is conceivable that (2,2-Dimethylpentan-3-YL)hydrazine could be incorporated into such structures to modulate their biological activity. The synthesis of boron-containing acridines has also been achieved, demonstrating the versatility of incorporating boron into complex organic molecules. mdpi.comnih.gov

Condensation Reactions and Hydrazone Formation

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic and highly reliable transformation in organic chemistry. wikipedia.orgchemtube3d.com

For (2,2-Dimethylpentan-3-YL)hydrazine, condensation with a carbonyl compound would lead to the formation of a hydrazone. This reaction is typically catalyzed by a small amount of acid. researchgate.net The steric hindrance of the (2,2-Dimethylpentan-3-YL) group might slow down the reaction rate compared to less hindered hydrazines. However, the formation of hydrazones from sterically hindered catechols and various hydrazines has been successfully demonstrated. researchgate.net

It is important to note that the reaction between carbonyl compounds and hydrazine can sometimes lead to reduction of the carbonyl group to an alcohol, especially when a large excess of hydrazine is used. uchile.clnih.gov The outcome of the reaction is dependent on the reaction conditions and the relative stability of the hemiaminal intermediate. uchile.clnih.gov

Table 2: Key Reactions and Transformations

| Reaction Type | Reactants | Product | Key Considerations |

|---|---|---|---|

| Hydrochloride Salt Formation | (2,2-Dimethylpentan-3-YL)hydrazine, HCl | (2,2-Dimethylpentan-3-YL)hydrazine hydrochloride | Solvent selection for crystallization and purification. researchgate.net |

| Acylation | (2,2-Dimethylpentan-3-YL)hydrazine, Acylating Agent | N'-Acyl-(2,2-Dimethylpentan-3-yl)hydrazine | Steric hindrance may require catalysts or harsher conditions. jlu.edu.cnresearchgate.net |

Synthesis of (2,2-Dimethylpentan-3-ylidene)hydrazine Derivatives (Related to similar ketone-derived hydrazones)

The synthesis of hydrazones is a fundamental transformation typically achieved through the condensation reaction of a carbonyl compound with a hydrazine derivative. wikipedia.org In the context of this compound, the parent ketone is 2,2-dimethylpentan-3-one. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N bond of the hydrazone.

The process for synthesizing simple N-unsubstituted hydrazones can sometimes be challenging, but effective methods include exchange reactions with corresponding N,N-dimethylhydrazones using anhydrous hydrazine. researchgate.net However, direct condensation is also common. The presence of the bulky t-butyl group in 2,2-dimethylpentan-3-one can sterically hinder the approach of the hydrazine, potentially requiring more forcing reaction conditions or catalytic assistance compared to unhindered ketones. researchgate.netwikipedia.org The reaction is typically performed in a suitable solvent like ethanol, and the equilibrium is driven forward by the removal of water. For hydrazine hydrochloride salts, a base is often added to liberate the free hydrazine for the reaction.

Various substituted hydrazines can be employed to create a library of (2,2-Dimethylpentan-3-ylidene)hydrazine derivatives, each with distinct properties and reactivity for subsequent transformations, such as in the Wolff-Kishner reduction or the Shapiro reaction. wikipedia.org For instance, N-arylsulfonylhydrazones are notable for their utility in palladium-catalyzed coupling reactions to form tetrasubstituted olefins. organic-chemistry.orgacs.org

| Hydrazine Reagent | Resulting Hydrazone Derivative | Typical Reaction Conditions | Potential Application |

|---|---|---|---|

| Hydrazine Hydrate/Hydrochloride | (2,2-Dimethylpentan-3-ylidene)hydrazine | Ethanol, reflux, optional acid/base catalyst | Precursor for azomethine imines, Wolff-Kishner reduction |

| N,N-Dimethylhydrazine | 1-(2,2-Dimethylpentan-3-ylidene)-2,2-dimethylhydrazine | Methanol or Ethanol, reflux | Hydrolysis-resistant intermediate, azaenolate formation |

| Phenylhydrazine | 1-(2,2-Dimethylpentan-3-ylidene)-2-phenylhydrazine | Acetic acid/Ethanol, reflux | Fischer indole (B1671886) synthesis |

| Tosylhydrazine (p-Toluenesulfonylhydrazine) | N'-(2,2-Dimethylpentan-3-ylidene)toluene-4-sulfonohydrazide | Acid catalyst (e.g., HCl), reflux | Shapiro reaction, Bamford-Stevens reaction, Pd-catalyzed cross-coupling |

Investigation of Regioselective and Stereoselective Aspects in Hydrazone Chemistry

The chemistry of hydrazones is rich with considerations of regioselectivity and stereoselectivity, which are significantly influenced by steric and electronic factors. In reactions involving (2,2-Dimethylpentan-3-ylidene)hydrazine, the prominent t-butyl group plays a decisive role in dictating the outcomes of chemical transformations.

Stereoselectivity: Hydrazones can exist as E/Z stereoisomers with respect to the C=N double bond. For hydrazones derived from unsymmetrical ketones like 2,2-dimethylpentan-3-one, the formation of one isomer is often favored. The steric repulsion between the bulky t-butyl group and the substituent on the imine nitrogen will govern the thermodynamic stability, generally favoring the E-isomer where the larger groups are positioned anti to each other. researchgate.net This inherent stereochemical preference is crucial as it can be transferred during subsequent stereospecific reactions. researchgate.net

Regioselectivity: Regioselectivity becomes critical in reactions such as alkylation or cycloaddition. The deprotonation of N,N-dialkylhydrazones, for instance, generates azaenolates. For the azaenolate derived from (2,2-Dimethylpentan-3-ylidene)hydrazine, the bulky t-butyl group can direct the approach of an electrophile to the less hindered face of the molecule, thereby controlling the stereochemistry of the newly formed C-C bond. nih.gov Furthermore, in reactions like base-mediated cycloadditions with nitroolefins, the initial Michael addition of the deprotonated hydrazone is a key regioselective step. organic-chemistry.orgnih.gov The choice of a strong base can modulate the nucleophilicity of the hydrazone, leading to specific regiochemical outcomes that might be reversed compared to acid-catalyzed methods. organic-chemistry.org

| Reaction Type | Reactant | Controlling Factor | Predicted Regio/Stereochemical Outcome | Reference Principle |

|---|---|---|---|---|

| Azaenolate Alkylation | LDA, then an alkyl halide (R-X) | Steric hindrance from the t-butyl group | Alkylation occurs at the alpha-carbon (syn or anti to the t-butyl group, depending on conditions and electrophile size) | nih.gov |

| Base-Mediated Cycloaddition | Nitroolefin and a strong base (e.g., t-BuOK) | Nucleophilicity of the deprotonated hydrazone | Potential for reversed regioselectivity (e.g., 1,3,4-trisubstituted pyrazoles) compared to acid-catalyzed routes | organic-chemistry.orgnih.gov |

| Radical Addition | Alkyl radical source | Conformational constraints and steric shielding | Highly stereoselective addition to the C=N bond, controlled by the chiral auxiliary or existing stereocenters | nih.gov |

Applications in Azomethine Imine Chemistry

Hydrazine derivatives are pivotal precursors for the in situ generation of azomethine imines, which are highly valuable 1,3-dipoles. rsc.org These transient intermediates are readily intercepted by various dipolarophiles to construct nitrogen-containing heterocyclic systems.

Generation of Azomethine Imines from Hydrazine Hydrochloride Precursors

Azomethine imines are typically generated from N-monosubstituted hydrazones through a 1,2-prototropic shift. thieme-connect.de This process can be facilitated by thermal conditions or by using Lewis or Brønsted acids. rsc.orgua.esrsc.org Starting with this compound, the acidic nature of the salt itself can promote the initial formation of the hydrazone, which can then tautomerize to the corresponding azomethine imine. The resulting 1,3-dipole is an aza-allyl type intermediate which, while often transient, is the key reactive species for cycloaddition reactions. rsc.orgua.es

The generation can be summarized as follows:

Neutralization of the hydrochloride salt to form the free hydrazine.

Condensation with a carbonyl compound (in this case, the implicit precursor is 2,2-dimethylpentan-3-one) to form the hydrazone.

A 1,2-hydrogen shift from the terminal nitrogen to the central nitrogen, often promoted by heat or acid, generates the azomethine imine intermediate. thieme-connect.deresearchgate.net

| Precursor | Method | Intermediate | Key Features |

|---|---|---|---|

| (2,2-Dimethylpentan-3-ylidene)hydrazine | Thermal (refluxing solvent) | 1-Ethyl-1-(2,2-dimethylpropyl)-2-azomethine imine | Generates a transient 1,3-dipole for in situ trapping. |

| (2,2-Dimethylpentan-3-ylidene)hydrazine | Lewis or Brønsted Acid Catalysis | 1-Ethyl-1-(2,2-dimethylpropyl)-2-azomethine imine | Protonation facilitates the 1,2-prototropic shift to form the dipole. rsc.orgua.es |

Utility in 1,3-Dipolar Cycloaddition Reactions for the Synthesis of Five-Membered Heterocycles

The primary utility of azomethine imines lies in their participation in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocycles. rsc.orgnih.govresearchgate.net These reactions are known for their high degree of stereochemical control and their ability to rapidly build molecular complexity. nih.gov The azomethine imine derived from (2,2-Dimethylpentan-3-YL)hydrazine can react with a wide range of dipolarophiles, including electron-deficient alkenes and alkynes, to yield substituted pyrazolidines and pyrazolines, respectively. rsc.orgua.es

The reaction proceeds via a concerted mechanism where the 1,3-dipole adds across the double or triple bond of the dipolarophile. The regioselectivity and stereoselectivity of the cycloaddition are governed by both the electronic properties of the reactants and the steric demands of the substituents. The bulky t-butyl group on the azomethine imine will significantly influence the facial selectivity of the dipolarophile's approach, leading to a high degree of stereocontrol in the resulting heterocyclic product. These five-membered heterocycles are prevalent scaffolds in medicinal chemistry and materials science. frontiersin.orgfrontiersin.org

| Dipolarophile | Resulting Heterocycle Class | Potential Product Structure Features |

|---|---|---|

| N-Phenylmaleimide (NPM) | Pyrazolidine (B1218672) | A tricyclic system with high stereospecificity due to the rigid dipolarophile. |

| Dimethyl Acetylenedicarboxylate (DMAD) | Pyrazoline | A highly functionalized five-membered ring with two ester groups. |

| Methyl Acrylate | Pyrazolidine | A pyrazolidine ring with a carbomethoxy substituent; regioselectivity is a key consideration. |

| Styrene | Pyrazolidine | Reaction with a less-activated alkene may require higher temperatures; yields a phenyl-substituted pyrazolidine. |

Investigative Studies in Coordination Chemistry and Materials Science

Role as a Precursor in Ligand Synthesis

Hydrazine (B178648) and its derivatives are fundamental building blocks in the synthesis of a wide array of ligands. The presence of two nitrogen atoms allows for the formation of various heterocyclic systems and coordination-active moieties. (2,2-Dimethylpentan-3-YL)hydrazine hydrochloride, as a substituted hydrazine source, can be utilized to introduce a sterically demanding alkyl group onto a ligand framework, which can subsequently influence the geometry, stability, and reactivity of metal complexes.

Development of Acylpyrazolone Ligands Utilizing Hydrazine Hydrochloride Scaffolds

Acylpyrazolones are a significant class of β-dicarbonyl ligands known for their strong chelating ability with a wide range of metal ions. The synthesis of these ligands is highly versatile and typically involves a two-step process. The first step is the condensation of a hydrazine derivative with a β-ketoester, such as ethyl acetoacetate, to form a pyrazolone (B3327878) ring. The second step involves the acylation of the pyrazolone at the C4 position using an acyl chloride.

The use of a substituted hydrazine, such as (2,2-Dimethylpentan-3-YL)hydrazine, allows for the introduction of specific substituents on the N1 position of the pyrazole (B372694) ring. The general synthetic route provides the flexibility to tailor the ligand's properties by choosing appropriately substituted hydrazine, β-ketoester, and acyl chloride precursors. The hydrochloride form of the hydrazine would typically be neutralized in situ to provide the free hydrazine for the condensation reaction. The bulky 2,2-dimethylpentan-3-yl group would be expected to impart increased solubility in nonpolar solvents and sterically influence the coordination environment of subsequent metal complexes.

Exploration of Coordination Complexes and Polymeric Architectures Derived from Hydrazine-based Ligands

Ligands derived from hydrazine, such as hydrazones formed by condensation with aldehydes or ketones, are extensively used in coordination chemistry. Hydrazine itself can act as a ligand, coordinating to metal ions in either a monodentate or a bridging bidentate fashion, leading to the formation of polynuclear complexes and coordination polymers.

When ligands are synthesized from (2,2-Dimethylpentan-3-YL)hydrazine, the resulting coordination compounds are expected to exhibit unique structural characteristics. The large steric profile of the 2,2-dimethylpentan-3-yl moiety can direct the self-assembly of metal-ligand frameworks, preventing denser packing and potentially creating specific voids or channels within the polymeric architecture. This steric hindrance can also limit the coordination number of the metal center or enforce distorted geometries, which in turn affects the electronic and magnetic properties of the complex. Research on various hydrazine derivatives shows they can form stable complexes with numerous transition metals, with the coordination mode being influenced by the metal ion, the anion, and the steric and electronic properties of the ligand.

Integration of the 2,2-Dimethylpentan-3-yl Moiety in Advanced Materials Precursors

The 2,2-dimethylpentan-3-yl group is not only significant in ligand synthesis but also plays a crucial role when incorporated into single-source precursors for advanced materials. This bulky, branched alkyl group can enhance the solubility of precursors in organic solvents and influence the thermal decomposition pathways that lead to the formation of inorganic materials like metal sulfides.

Synthesis and Characterization of Metal Dithiocarbonate Complexes Containing the 2,2-Dimethylpentan-3-yl Substituent

Recent studies have focused on the synthesis of novel zinc xanthate (dithiocarbonate) complexes that incorporate the 2,2-dimethylpentan-3-yl group. These compounds are versatile single-source precursors for producing nanocrystalline zinc sulfide (B99878) (ZnS). The synthesis involves reacting zinc(II) O-2,2-dimethylpentan-3-yl dithiocarbonate with amine coligands such as pyridine (B92270) (Pyr) or N,N,N',N'-tetramethylethylenediamine (TMEDA).

The choice of coligand has a profound impact on the resulting molecular structure.

With TMEDA , a bidentate chelating ligand, the complex formed is bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(N,N,N',N'-tetramethylethylenediamine)zinc(II). In this structure, the zinc atom is four-coordinate with a tetrahedral geometry. Each xanthate ligand coordinates to the zinc center through only one sulfur atom, exhibiting a monodentate binding mode.

With pyridine , a monodentate ligand, the complex is bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(II). Here, the zinc atom is five-coordinate in a square pyramidal geometry. Both xanthate ligands are bidentate, with their four sulfur atoms forming the base of the pyramid and the pyridine molecule at the apex.

The bulky 2,2-dimethylpentan-3-yl group in these complexes ensures good solubility in nonpolar organic solvents, which is advantageous for solution-based processing techniques.

| Complex | Coligand | Coordination Geometry | Coordination Number | Xanthate Coordination Mode |

|---|---|---|---|---|

| ZnHepTMEDA | TMEDA | Tetrahedral | 4 | Monodentate |

| ZnHepPyr | Pyridine | Square Pyramidal | 5 | Bidentate |

Mechanistic Insights into Thermal Conversion Processes to Inorganic Materials, Influenced by Alkyl Substituents

The thermal decomposition of metal dithiocarbonate complexes is a key method for producing metal sulfide nanoparticles. The nature of the alkyl substituent on the xanthate ligand is a predominant factor in controlling the decomposition profile. Studies on the zinc xanthate precursors containing the 2,2-dimethylpentan-3-yl group reveal a two-step thermal decomposition process.

The onset temperature for decomposition is influenced by the coligand, being 151 °C for the TMEDA complex and 156 °C for the pyridine complex. High-resolution mass spectrometry investigations show that different mechanisms are at play during the two phases of decomposition.

Crucially, the coligand and the associated precursor structure significantly affect the properties of the final inorganic material. Thermal conversion of these complexes yields nanocrystalline zinc sulfide (ZnS). However, the primary crystallite size of the ZnS is markedly different depending on the precursor used:

Decomposition of the TMEDA-containing complex at 400 °C produces ZnS with a primary crystallite size of 4.4 nm .

Decomposition of the pyridine-containing complex at the same temperature results in a larger crystallite size of 11.4 nm .

This demonstrates that the steric and electronic environment dictated by the alkyl group and the coligands in the precursor molecule provides a powerful tool to control the characteristics of the resulting nanomaterial. The decomposition mechanism for metal xanthates is generally understood to proceed via a Chugaev-type elimination, where the ligand structure plays a critical role in determining the onset temperature of decomposition.

| Precursor Complex | Decomposition Onset Temperature | Resulting Material | Crystallite Size (at 400 °C) |

|---|---|---|---|

| ZnHepTMEDA | 151 °C | Zinc Sulfide (ZnS) | 4.4 nm |

| ZnHepPyr | 156 °C | Zinc Sulfide (ZnS) | 11.4 nm |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Hydrazine-based Transformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving hydrazine (B178648) and its derivatives. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For transformations involving hydrazine derivatives, computational studies can clarify the associative mechanism for their synthesis. For example, in the heterogeneous synthesis of hydrazine, DFT calculations have been used to determine the activation barriers for hydrogenation steps. nih.govcardiff.ac.uk Similar approaches can be applied to understand the synthetic routes to substituted hydrazines. By modeling the reactants, intermediates, and products, the most energetically favorable reaction pathway can be determined.

A hypothetical reaction coordinate for the final step in the synthesis of a substituted hydrazine is depicted below. The energy values are illustrative and represent what could be obtained from quantum chemical calculations.

Table 1: Hypothetical Energy Profile for a Hydrazine Synthesis Step

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Transition State 1 | +85 |

| Intermediate | -20 |

| Transition State 2 | +50 |

| Products | -60 |

These calculations provide valuable data on the thermodynamics and kinetics of the reaction, guiding the optimization of reaction conditions. For instance, the calculated activation energy can help in selecting the appropriate temperature and catalyst for the synthesis.

Molecular Modeling and Simulation of Compound Interactions in Synthetic Pathways

Molecular modeling and simulations allow for the study of the dynamic behavior of molecules and their interactions in solution or in the solid state. This is particularly useful for understanding the role of sterically demanding groups, such as the 2,2-dimethylpentan-3-yl group, on the reactivity and properties of the hydrazine moiety.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of (2,2-Dimethylpentan-3-YL)hydrazine hydrochloride in different solvents. The bulky tert-butyl-like group is expected to significantly influence the accessibility of the hydrazine nitrogens, which can be quantified through simulations. The shape and three-dimensionality of hydrazine scaffolds can be assessed using computational tools that calculate their principal moments of inertia (PMI). nih.gov

Table 2: Illustrative Conformational Analysis Data

| Dihedral Angle (C-C-N-N) | Population (%) |

| 60° (gauche) | 70 |

| 180° (anti) | 30 |

This type of analysis can reveal the dominant conformations in solution, which in turn dictates the molecule's reactivity in subsequent synthetic steps. Furthermore, modeling can be used to study interactions with other reagents or catalysts in a synthetic pathway, helping to explain observed stereoselectivities or reaction rates.

Structure-Activity Relationship (SAR) Studies for Bioactive or Material Applications of Related Hydrazine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for the rational design of new molecules with desired biological activities or material properties. While specific SAR studies on this compound are not widely reported, the principles can be applied based on research on other bioactive hydrazine derivatives. Hydrazides, a class of hydrazine derivatives, have been investigated for a range of biological activities. iscientific.org

SAR studies on hydrazide-hydrazones as enzyme inhibitors have shown that the nature and position of substituents on the aromatic rings significantly influence their inhibitory potency. mdpi.com For instance, the presence of bulky substituents can either enhance or decrease activity depending on the topology of the enzyme's active site. mdpi.com

A hypothetical SAR table for a series of hydrazine derivatives targeting a specific biological receptor is presented below to illustrate the concept.

Table 3: Hypothetical Structure-Activity Relationship Data

| Derivative | R1 Group | R2 Group | IC50 (µM) |

| 1 | H | H | 50 |

| 2 | CH3 | H | 25 |

| 3 | t-Butyl | H | 100 |

| 4 | H | OCH3 | 40 |

In this illustrative table, the introduction of a small methyl group at the R1 position improves activity, while a bulky tert-butyl group is detrimental. This suggests that the binding pocket has limited space in that region. Such insights are invaluable for guiding the synthesis of more potent analogues. Molecular docking studies are often used in conjunction with SAR to visualize the binding mode of the molecules and provide a structural basis for the observed activity trends. mdpi.com

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Stereo- and Regioselective Synthesis Utilizing the (2,2-Dimethylpentan-3-YL)hydrazine Scaffold

The unique topology of the (2,2-dimethylpentan-3-yl) group is a compelling feature for its use in asymmetric synthesis. The steric bulk and defined chirality can serve as a powerful directing group, influencing the outcome of chemical reactions to favor specific stereoisomers and regioisomers.

Future synthetic research could focus on leveraging this scaffold in several key reaction types:

Asymmetric Catalysis: The hydrazine (B178648) moiety can be elaborated into chiral ligands for transition metal catalysis. The bulky alkyl frame could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in reactions such as asymmetric hydrogenation or C-C bond formation.

Diastereoselective Reactions: When the (2,2-Dimethylpentan-3-YL)hydrazine is used as a chiral auxiliary, its steric hindrance can effectively shield one face of a reacting molecule. This could be applied to the diastereoselective alkylation of hydrazones or in cycloaddition reactions, where the auxiliary could control the facial selectivity of the approach of a reacting partner. thieme-connect.com

Regioselective Synthesis of Heterocycles: The reaction of substituted hydrazines with 1,3-dicarbonyl compounds or other bifunctional reagents is a common method for synthesizing heterocyclic rings like pyrazoles. acs.orgresearchgate.net The electronic and steric properties of the 2,2-dimethylpentan-3-yl substituent could be investigated to control the regioselectivity of these cyclization reactions, preventing the formation of isomeric mixtures that often plague such syntheses. acs.org Methods such as direct reductive hydrazination could also be explored for a straightforward synthesis of derivatives. organic-chemistry.org

| Synthetic Strategy | Key Reagents/Reaction Type | Anticipated Role of the Scaffold | Potential Outcome |

|---|---|---|---|

| Chiral Auxiliary | Alkylation of hydrazones, Michael additions | Steric shielding of one prochiral face | High diastereoselectivity in new bond formation |

| Precursor to Chiral Ligands | Coordination with transition metals (e.g., Pd, Ru, Ir) | Creation of a defined chiral environment at the metal center | High enantioselectivity in asymmetric catalysis |

| Regiocontrol in Cyclizations | Reaction with β-diketones or α,β-unsaturated ketones | Directing cyclization to yield a single regioisomer | Selective synthesis of substituted pyrazoles or pyridazines |

| Umpolung Strategies | Electrophilic amination of enolates with azodicarboxylates | Access to bifunctional γ-keto hydrazine intermediates | Novel pathways to complex heterocyclic derivatives organic-chemistry.org |

Innovations in this area would contribute to the broader field of asymmetric synthesis, providing new tools for the construction of complex, stereochemically defined molecules. researchgate.net

Design of Novel Functional Materials Incorporating the 2,2-Dimethylpentan-3-yl Hydrazine Moiety

The incorporation of specific molecular fragments into polymers and other materials is a proven strategy for tuning their physical and chemical properties. The 2,2-dimethylpentan-3-yl hydrazine moiety possesses characteristics—namely hydrophobicity, steric bulk, and hydrogen-bonding capability—that could be harnessed in materials science.

Prospective research avenues include:

Functional Polymers: The hydrazine group can be used as a reactive handle to graft the molecule onto polymer backbones or to act as a cross-linking agent. The bulky, lipophilic alkyl group could enhance the thermal stability or modify the solubility of polymers. For instance, its incorporation into poly(ionic liquid) membranes could create materials with tailored porosity and functionality, potentially useful in catalysis or separation technologies. researchgate.net

Self-Assembling Systems: The hydrogen-bonding capabilities of the hydrazine group, combined with the van der Waals interactions of the bulky alkyl substituent, could be programmed to drive the self-assembly of molecules into ordered supramolecular structures such as gels or liquid crystals. Research into reversible gelation systems based on hydrazone formation could be explored for applications like advanced fuel immobilization. mdpi.com

Dyes and Optical Materials: Hydrazone derivatives are known to be used in the synthesis of azo disperse dyes. acs.orgacs.org The 2,2-dimethylpentan-3-yl group could be incorporated into dye structures to modify their photophysical properties, such as absorption/emission wavelengths, quantum yields, and stability, while also improving their solubility in nonpolar media for applications in polyester (B1180765) fabric dyeing. acs.orgacs.org

| Material Type | Incorporation Strategy | Potential Property Modification | Example Application Area |

|---|---|---|---|

| Specialty Polymers | Polymerization of vinyl-functionalized derivatives or as a cross-linker | Increased glass transition temperature, altered solubility, enhanced hydrophobicity | High-performance plastics, separation membranes |

| Supramolecular Gels | Formation of intermolecular hydrogen bonds and van der Waals packing | Control over gelation properties and thermal reversibility | Smart materials, controlled-release systems |

| Azo Dyes | Condensation with diazonium salts and coupling components | Enhanced solubility in polyester, improved lightfastness, color tuning | Textile industry, organic electronics |

| Nanoparticle Functionalization | As a reducing and capping agent during nanoparticle synthesis | Control over particle size and stability, surface hydrophobicity | Catalysis, composite materials researchgate.net |

Advanced Mechanistic Investigations through Combined Experimental and Computational Studies of its Reactivity

A deep understanding of a molecule's reactivity is fundamental to its application. Combining experimental kinetic studies with high-level computational modeling provides powerful insights into reaction mechanisms, transition states, and the factors governing chemical transformations. For (2,2-Dimethylpentan-3-YL)hydrazine, such studies could illuminate the precise influence of its unique structure.

Future mechanistic studies could explore:

Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces for reactions involving the hydrazine. This could be used to predict whether reactions proceed through concerted or stepwise pathways and to rationalize observed stereochemical and regiochemical outcomes. rsc.orgacs.org Such studies are crucial for understanding decomposition mechanisms or reactions with oxidants like ozone. rsc.orgmdpi.com

Electronic and Steric Effects: Computational analysis can quantify the electronic effects (e.g., inductive effects) and steric hindrance imposed by the 2,2-dimethylpentan-3-yl group. This can help explain its reactivity compared to less-substituted hydrazines, for instance, in nucleophilic attack or redox processes. nih.gov Studies could model how protonation at different nitrogen atoms affects reactivity, a critical factor in pH-dependent reactions. nih.govrsc.org

Kinetics of Hydrazone Formation and Hydrolysis: Experimental techniques, such as stopped-flow spectroscopy, coupled with computational modeling, could be used to study the kinetics of hydrazone formation and hydrolysis. This would provide valuable data on the stability of these derivatives, which is crucial for applications in dynamic covalent chemistry and drug delivery. nih.gov

These combined studies would not only provide a fundamental understanding of this specific molecule but also contribute to broader models of chemical reactivity for sterically demanding systems. arxiv.org

Exploration of Specific Biological Applications of Synthesized Derivatives (e.g., in gene expression systems)

Hydrazine and its derivatives, including hydrazides and hydrazones, are scaffolds that feature prominently in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. iscientific.orgmaterialsciencejournal.orgnih.gov The lipophilic nature of the 2,2-dimethylpentan-3-yl group could enhance membrane permeability and bioavailability, making its derivatives interesting candidates for drug discovery programs.

Specific areas for future biological exploration include:

Enzyme Inhibitors: Hydrazines can act as mechanism-based inactivators or probes for certain enzymes, particularly those dependent on electrophilic cofactors. biorxiv.orgnih.gov Derivatives of (2,2-Dimethylpentan-3-YL)hydrazine could be designed as probes to target specific enzyme families, such as Fe(II)/2-oxoglutarate-dependent oxygenases, which play critical roles in metabolism and the regulation of gene expression through histone and DNA demethylation. nih.gov The bulky substituent could confer selectivity for enzymes with large active site pockets.

Antiproliferative Agents: Many hydrazone-containing compounds have shown potent anticancer activity. mdpi.com A library of hydrazones derived from (2,2-Dimethylpentan-3-YL)hydrazine could be synthesized and screened against various cancer cell lines. The bulky alkyl group might enhance binding to hydrophobic pockets in protein targets.

Antimicrobial Compounds: The hydrazide-hydrazone moiety is a known pharmacophore in the development of antimicrobial agents. iscientific.orgmdpi.com New derivatives could be tested for activity against resistant bacterial or fungal strains, where the lipophilic side chain could facilitate disruption of microbial cell membranes.

Probes for Chemical Biology: The hydrazine group is a versatile chemical handle for bioconjugation. Derivatives equipped with reporter tags could be used as activity-based probes to profile protein function directly in living cells, providing insights into complex biological processes, including those that influence gene expression. biorxiv.org

| Application Area | Molecular Target Class | Rationale / Hypothesis | Example Research Goal |

|---|---|---|---|

| Gene Expression Modulation | Histone Demethylases (e.g., FTO, ALKBH family) | Hydrazine moiety as a mechanism-based inactivator; bulky group for selectivity nih.gov | Develop selective probes for epigenetic enzyme activity |

| Oncology | Kinases, Tubulin, or other cancer-related proteins | Hydrazone derivatives as established anticancer pharmacophores mdpi.com | Screen derivatives for cytotoxicity against neuroblastoma or breast cancer cell lines mdpi.com |

| Infectious Diseases | Bacterial or fungal enzymes (e.g., InhA in M. tuberculosis) | Lipophilic group may enhance cell wall penetration and activity | Synthesize and test for activity against drug-resistant microbial strains |

| Chemical Biology Probes | Cofactor-dependent enzymes with electrophilic sites | Broad reactivity of the hydrazine warhead for protein profiling biorxiv.org | Identify novel enzyme targets in human cell proteomes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,2-dimethylpentan-3-YL)hydrazine hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions analogous to phenylhydrazine derivatives. For example, reacting a ketone precursor (e.g., 2,2-dimethylpentan-3-one) with hydrazine hydrochloride in ethanol under reflux (6–8 hours) followed by cooling, filtration, and crystallization from ethanol . Purity optimization involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and monitoring via thin-layer chromatography (TLC) to isolate the desired hydrazine hydrochloride salt.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm the hydrazine backbone and dimethylpentane substituents. For example, hydrazine protons typically appear as broad singlets near δ 9–10 ppm in DMSO-d6 .

- IR Spectroscopy : Stretching frequencies for N–H (3100–3300 cm) and C–N (1200–1350 cm) bonds are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHClN: 172.11 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers handle stability and storage to prevent decomposition?

- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Hydrazine derivatives are hygroscopic and prone to oxidation; stability can be monitored via periodic NMR or TLC analysis. Avoid exposure to strong acids/bases, which may hydrolyze the hydrazine moiety .

Advanced Research Questions

Q. What role does this compound play in synthesizing heterocyclic scaffolds (e.g., pyrazolines or indoles)?

- Methodology : It serves as a nucleophilic hydrazine source in cyclocondensation reactions. For example, reacting with α,β-unsaturated ketones (e.g., chalcones) in ethanol under reflux forms pyrazoline derivatives. The dimethylpentane group enhances steric effects, influencing regioselectivity in Fischer indole synthesis . Kinetic studies (e.g., varying temperature/pH) can optimize reaction pathways.

Q. How can density functional theory (DFT) predict its thermochemical and electronic properties?

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model bond dissociation energies, ionization potentials, and electron affinity. Basis sets like 6-311++G(d,p) are recommended for accuracy. For example, DFT can predict the stability of the hydrazine moiety under oxidative conditions .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting reaction yields or spectroscopic results)?

- Methodology :

- Cross-validation : Compare NMR/IR data with computational simulations (e.g., Gaussian software) to confirm peak assignments .

- Reproducibility : Standardize reaction conditions (solvent, temperature, stoichiometry) and validate purity via elemental analysis.

- Error analysis : For inconsistent yields, conduct kinetic profiling (e.g., in situ IR monitoring) to identify side reactions or intermediates .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Hydrazine derivatives are hemotoxic; avoid inhalation/contact. Spills should be neutralized with dilute calcium hypochlorite (10% w/v) before disposal . Toxicity data (e.g., LD) for related compounds suggest strict exposure limits (<1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.